Ethyl propylalaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Alanine,N-propyl-,ethylester(9CI) is a chemical compound with the molecular formula C8H17NO2. It is an ester derivative of L-alanine, a non-essential amino acid. This compound is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Alanine,N-propyl-,ethylester(9CI) can be synthesized through esterification reactions. One common method involves the reaction of L-alanine with propyl alcohol and ethyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of L-Alanine,N-propyl-,ethylester(9CI) involves large-scale esterification processes. These processes use continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reactants and efficient separation techniques ensures the production of high-quality L-Alanine,N-propyl-,ethylester(9CI).
Chemical Reactions Analysis
Types of Reactions
L-Alanine,N-propyl-,ethylester(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters and amides
Scientific Research Applications
L-Alanine,N-propyl-,ethylester(9CI) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of L-Alanine,N-propyl-,ethylester(9CI) involves its interaction with specific molecular targets and pathways. In biological systems, it can be hydrolyzed by esterases to release L-alanine and the corresponding alcohols. These metabolites can then participate in various metabolic pathways, influencing cellular functions and biochemical processes.
Comparison with Similar Compounds
L-Alanine,N-propyl-,ethylester(9CI) can be compared with other ester derivatives of amino acids, such as:
- L-Alanine,N-methyl-,ethylester
- L-Alanine,N-ethyl-,methylester
- L-Alanine,N-propyl-,methylester
Uniqueness
L-Alanine,N-propyl-,ethylester(9CI) is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. Its combination of propyl and ethyl ester groups makes it particularly useful in certain synthetic and research applications.
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
ethyl 2-(propylamino)propanoate |
InChI |
InChI=1S/C8H17NO2/c1-4-6-9-7(3)8(10)11-5-2/h7,9H,4-6H2,1-3H3 |
InChI Key |
CYMZOMZDCGFPGW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(C)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.